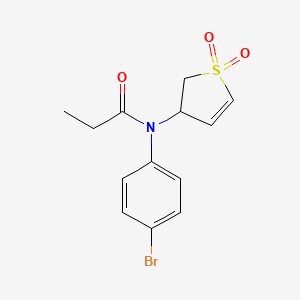
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide is an organic compound characterized by the presence of a bromophenyl group and a dioxido-dihydrothiophene moiety attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of the Dihydrothiophene Derivative: The next step involves the synthesis of the 1,1-dioxido-2,3-dihydrothiophene derivative. This can be prepared by the oxidation of 2,3-dihydrothiophene using an oxidizing agent such as hydrogen peroxide.
Coupling Reaction: The final step is the coupling of 4-bromoaniline with the 1,1-dioxido-2,3-dihydrothiophene derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propionamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrothiophene moiety, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to an aniline derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the bromophenyl group and the dioxido-dihydrothiophene moiety may confer unique pharmacokinetic and pharmacodynamic properties.
Industry
In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bromophenyl group may facilitate binding to hydrophobic pockets, while the dioxido-dihydrothiophene moiety could participate in redox reactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide may confer unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-2-13(16)15(11-5-3-10(14)4-6-11)12-7-8-19(17,18)9-12/h3-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKUKGVYIDCAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
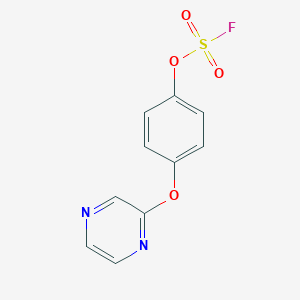
![5-fluoro-2-methyl-3-[2-(1{H}-tetrazol-1-yl)ethyl]-1{H}-indole](/img/structure/B2859773.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide](/img/structure/B2859776.png)

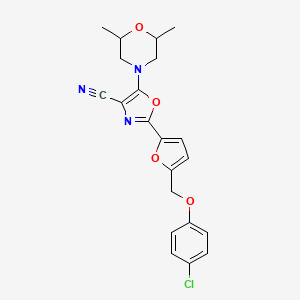
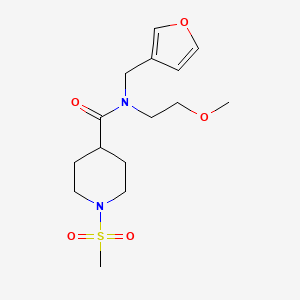
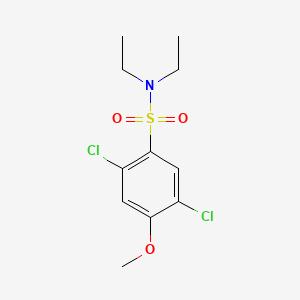
![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/new.no-structure.jpg)
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2859786.png)
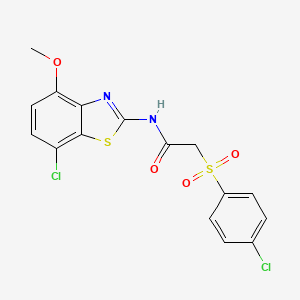
![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)
![3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2859790.png)
![3-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2859791.png)
![4-chloro-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2859792.png)
